N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is 312.11100700 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a similar compound possessing strong diuretic properties were identified, suggesting potential applications in hypertension treatment. Two polymorphic forms, triclinic and monoclinic, were distinguished by differences in crystal packing, indicating the compound's versatile physicochemical characteristics and potential utility in pharmaceutical formulations (Shishkina et al., 2018).
Antimicrobial and Antifungal Activities
Derivatives of quinoxaline, such as quinoxaline 1,4-di-N-oxide derivatives, have shown significant antibacterial and antifungal activities. These properties highlight their potential in developing new antimicrobial agents for treating infections (Soliman, 2013). Additionally, new amide moiety bearing quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity, revealing remarkable activity against specific fungal strains, further emphasizing the compound's relevance in medical research (Mohsen et al., 2014).
Pesticidal Activities
Quinoxaline derivatives have also been explored for their pesticidal activities. Certain derivatives exhibited herbicidal, fungicidal, and insecticidal activities, indicating their potential application in agricultural chemistry for the development of new pesticides (Liu et al., 2020).
Material Science Applications
In the field of material science, polyamides containing the quinoxaline moiety have been synthesized, showcasing excellent thermal stability. This suggests the compound's utility in creating materials with specific thermal properties, suitable for various industrial applications (Patil et al., 2011).
Anticonvulsant Agents
The compound has been used in the synthesis of derivatives with significant anticonvulsant activity, indicating its potential in developing treatments for seizure disorders. This application demonstrates the compound's versatility and potential impact on pharmaceutical research (Ahmed et al., 2016).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-11-5-2-4-10(8-11)18-16(21)13-9-12-14(19-17(13)22)6-3-7-15(12)20/h2,4-5,8-9H,3,6-7H2,1H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCQASSWMFDJNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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